

# Spectroscopic Profile of (R)-(-)-2-Methylglutaric Acid: A Technical Guide

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## Compound of Interest

Compound Name: (R)-(-)-2-Methylglutaric Acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **(R)-(-)-2-Methylglutaric Acid**, a molecule of interest in various research and development domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in drug development and metabolic studies.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data for 2-Methylglutaric Acid. Note that specific data for the (R)-(-) enantiomer is limited in public databases; the provided data is for the racemate or the (R)-(+)-enantiomer, which is expected to have identical NMR spectra to the (R)-(-) enantiomer in a non-chiral solvent.

### $^1\text{H}$ NMR Data

The proton NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 2-Methylglutaric Acid

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Solvent
~12.1 (broad s)	Singlet	2H	-COOH	DMSO-d <sub>6</sub>
2.35 - 2.25 (m)	Multiplet	1H	CH	DMSO-d <sub>6</sub>
2.20 (t, J=7.4 Hz)	Triplet	2H	-CH <sub>2</sub> -COOH	DMSO-d <sub>6</sub>
1.80 - 1.65 (m)	Multiplet	1H	-CH <sub>2</sub> -	DMSO-d <sub>6</sub>
1.55 - 1.45 (m)	Multiplet	1H	-CH <sub>2</sub> -	DMSO-d <sub>6</sub>
1.03 (d, J=6.7 Hz)	Doublet	3H	-CH <sub>3</sub>	DMSO-d <sub>6</sub>
2.28 - 2.13 (m)	Multiplet	-	-CH <sub>2</sub> - and -CH-	D <sub>2</sub> O
1.78 - 1.57 (m)	Multiplet	-	-CH <sub>2</sub> -	D <sub>2</sub> O
1.07 (d)	Doublet	-	-CH <sub>3</sub>	D <sub>2</sub> O

Data for DMSO-d<sub>6</sub> is based on typical values for similar structures and may vary slightly. Data for D<sub>2</sub>O is from the Human Metabolome Database.[\[1\]](#)

## <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 2-Methylglutaric Acid

Chemical Shift (ppm)	Assignment	Solvent
189.22	C=O (C5)	D <sub>2</sub> O
186.20	C=O (C1)	D <sub>2</sub> O
45.48	CH (C2)	D <sub>2</sub> O
38.56	CH <sub>2</sub> (C4)	D <sub>2</sub> O
33.61	CH <sub>2</sub> (C3)	D <sub>2</sub> O
20.14	CH <sub>3</sub>	D <sub>2</sub> O

Source: Human Metabolome Database.[\[1\]](#)

## Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **(R)-(-)-2-Methylglutaric Acid** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O) in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR, is typically used.[\[2\]](#)

### <sup>1</sup>H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30') is used.
- Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
- Spectral Width: A spectral width of approximately 12-16 ppm is set.
- Temperature: The experiment is conducted at room temperature (e.g., 298 K).

### <sup>13</sup>C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
- Spectral Width: A spectral width of approximately 200-240 ppm is set.
- Temperature: The experiment is performed at room temperature.

**Data Processing:** The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction, to obtain the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 2-Methylglutaric Acid

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
2970-2850	Medium	C-H stretch (Aliphatic)
1710-1680	Strong	C=O stretch (Carboxylic Acid Dimer)
1470-1450	Medium	C-H bend (Alkanes)
1320-1000	Strong	C-O stretch
950-910	Medium, Broad	O-H bend (Carboxylic Acid)

**Note:** The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR). The broadness of the O-H stretch is characteristic of the hydrogen-bonded

carboxylic acid dimer.

## Experimental Protocol for IR Spectroscopy (ATR-IR)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.

Sample Preparation: A small amount of the solid **(R)-(-)-2-Methylglutaric Acid** is placed directly onto the ATR crystal (e.g., diamond or germanium).

Acquisition:

- A background spectrum of the clean ATR crystal is recorded.
- The sample is placed on the crystal, and pressure is applied to ensure good contact.
- The sample spectrum is then recorded.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of  $4 \text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 2-Methylglutaric Acid

m/z	Relative Intensity (%)	Possible Fragment	Ionization Method
147.0	100	[M+H] <sup>+</sup>	LC-ESI-QTOF
145.0501	61	[M-H] <sup>-</sup>	LC-ESI-QTOF
129.0	21.72	[M-OH] <sup>+</sup> or [M-H <sub>2</sub> O+H] <sup>+</sup>	GC-EI-TOF
101.0606	100	[M-H-CO <sub>2</sub> ] <sup>-</sup>	LC-ESI-QTOF
83.0503	13	[C <sub>4</sub> H <sub>3</sub> O <sub>2</sub> ] <sup>-</sup>	LC-ESI-QTOF
55.0	61.2	[C <sub>3</sub> H <sub>3</sub> O] <sup>+</sup>	MS

Source: PubChem and ChemicalBook.[\[1\]](#)[\[3\]](#) The fragmentation pattern can vary significantly depending on the ionization technique and energy.

## Experimental Protocol for Mass Spectrometry (LC-ESI-QTOF)

Instrumentation: A liquid chromatograph (LC) coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation: A dilute solution of **(R)-(-)-2-Methylglutaric Acid** is prepared in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

Liquid Chromatography:

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous solvent and increasing the organic solvent percentage over time.
- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

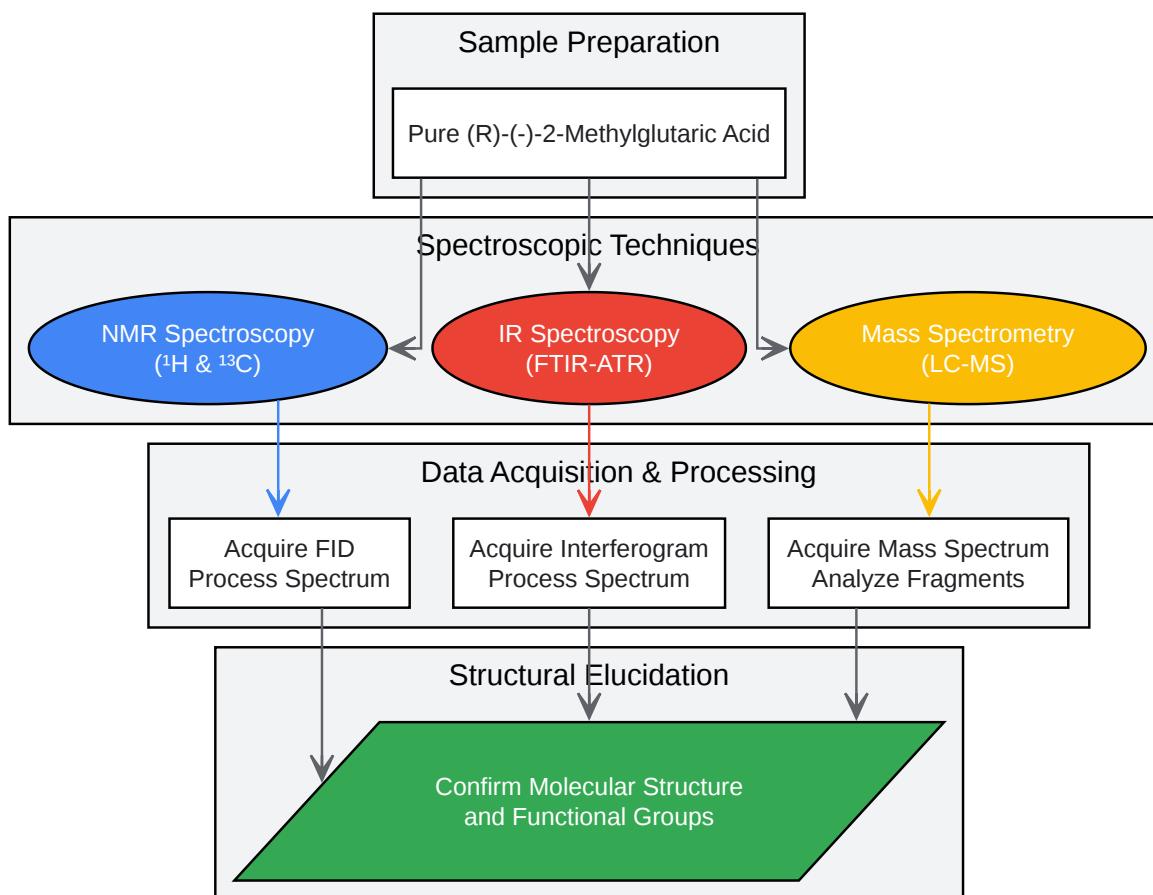
Mass Spectrometry:

- Ionization Mode: ESI can be operated in either positive or negative ion mode.
- Capillary Voltage: Typically set between 3-4 kV.
- Source Temperature: Maintained at around 100-150 °C.
- Desolvation Temperature: Set to 250-350 °C.
- Mass Range: The instrument is set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
- Data Acquisition: Data is acquired in full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns of selected precursor ions.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **(R)-(-)-2-Methylglutaric Acid**.

## Spectroscopic Analysis Workflow for (R)-(-)-2-Methylglutaric Acid

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Caption: General workflow for spectroscopic analysis.

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## References

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